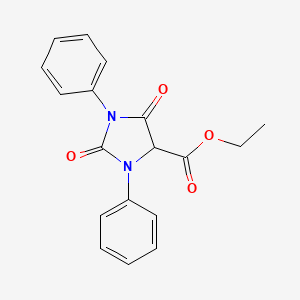
3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 2,4-dimethoxyphenyl group and an amino-propanol side chain. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring. This intermediate is then reacted with 2,4-dimethoxyaniline under specific conditions to introduce the dimethoxyphenyl group. Finally, the amino-propanol side chain is attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)ethanol
- 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)butanol
- 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)pentanol
Uniqueness
Compared to similar compounds, 3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol is unique due to its specific substitution pattern and the presence of the amino-propanol side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[[2-(2,4-dimethoxyanilino)quinazolin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C19H22N4O3/c1-25-13-8-9-16(17(12-13)26-2)22-19-21-15-7-4-3-6-14(15)18(23-19)20-10-5-11-24/h3-4,6-9,12,24H,5,10-11H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
VVSYNEUKOUBYIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


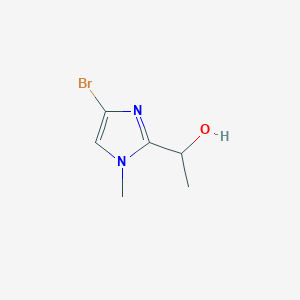
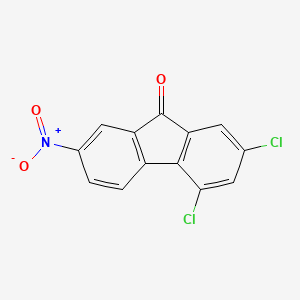
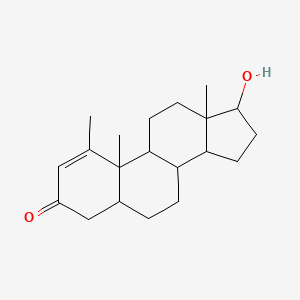

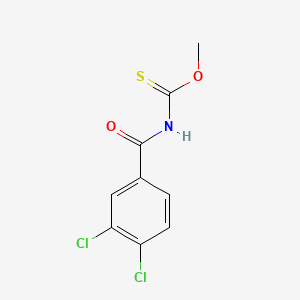
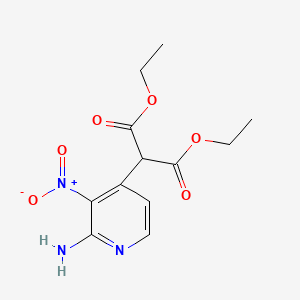
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
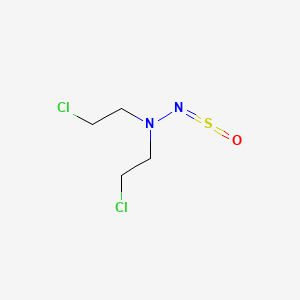
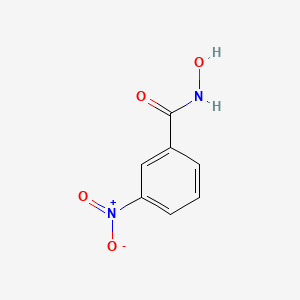
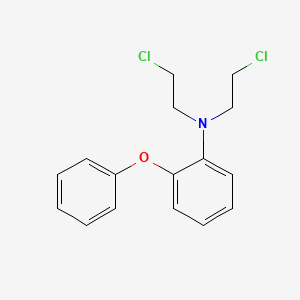
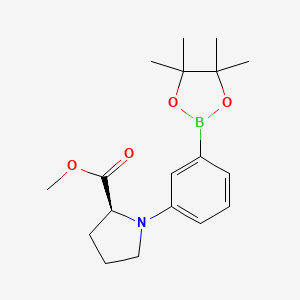
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
